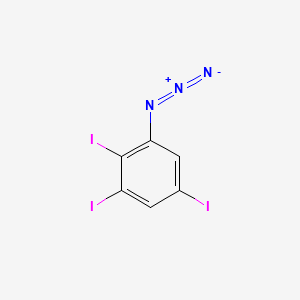

1-Azido-2,3,5-triiodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

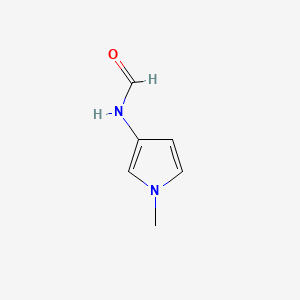

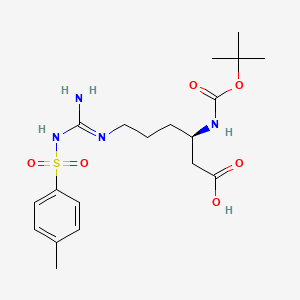

1-Azido-2,3,5-triiodobenzene, also known as AIB, is a synthetic compound that has a wide range of applications in scientific research. AIB is a colorless solid that is soluble in water and has a molecular weight of 556.36 g/mol. AIB is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. AIB is a versatile compound that has been used in a variety of scientific fields, including biochemistry, medicinal chemistry, and analytical chemistry.

科学的研究の応用

Click Chemistry and Drug Discovery

One of the primary applications of 1-Azido-2,3,5-triiodobenzene is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, commonly known as click chemistry. This reaction, especially when catalyzed by copper (I), is a cornerstone in creating diverse organic compounds with wide applications in drug discovery, bioconjugation, and material science. The stability of 1,2,3-triazoles to hydrolysis and their significant dipole moment allow for effective interactions with biological targets, making them valuable in the pharmaceutical industry (Kaushik et al., 2019).

Antioxidant Capacity and Environmental Applications

Another application area involves the antioxidant capacity assay, where azide and triazole derivatives, through their reactions, can serve as markers or reactants in evaluating the antioxidant capacity of various substances. This has implications in environmental science and molecular biology, where understanding oxidative stress and its mitigation is crucial (Ilyasov et al., 2020).

Corrosion Inhibition

Derivatives of triazoles, which can be synthesized using 1-Azido-2,3,5-triiodobenzene as a precursor, have shown effectiveness as corrosion inhibitors for metals and alloys. This is particularly relevant in acidic environments where the stability and environmentally friendly nature of these compounds provide significant benefits for protecting industrial materials (Hrimla et al., 2021).

Synthesis of Azo Compounds

Azo derivatives, important for their applications in dyes, pigments, and sensors, can be synthesized through reactions involving azide compounds. The versatility in synthetic methods for azo compounds highlights the role of azides in facilitating the production of these widely used chemicals (Shah et al., 2021).

Antimicrobial Agents

Azole derivatives, closely related to the chemistry of 1-Azido-2,3,5-triiodobenzene, are extensively studied for their antimicrobial properties. Triazoles, in particular, have been identified as potent antimicrobial agents against a variety of bacterial and fungal pathogens. This is due to their ability to interact with microbial cell membranes and interfere with the synthesis of essential components of the cell (Emami et al., 2022).

特性

IUPAC Name |

1-azido-2,3,5-triiodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I3N3/c7-3-1-4(8)6(9)5(2-3)11-12-10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDPVCGDWJNLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N=[N+]=[N-])I)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735073 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2,3,5-triiodobenzene | |

CAS RN |

1313738-68-9 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)